Methyl 2-tert-butylbenzoate

Description

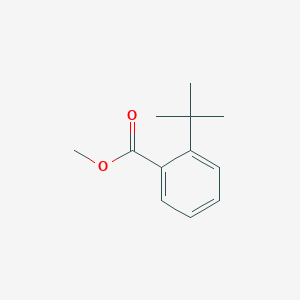

Methyl 2-tert-butylbenzoate is an aromatic ester characterized by a benzoate backbone substituted with a tert-butyl group at the 2-position and a methyl ester group at the carboxylate position. Such compounds are typically synthesized via esterification of 2-tert-butylbenzoic acid with methanol, often under acid catalysis. They serve as intermediates in organic synthesis, particularly in pharmaceuticals, polymers, or agrochemicals, where steric hindrance from the tert-butyl group may influence reactivity and stability .

Properties

CAS No. |

27334-45-8 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

methyl 2-tert-butylbenzoate |

InChI |

InChI=1S/C12H16O2/c1-12(2,3)10-8-6-5-7-9(10)11(13)14-4/h5-8H,1-4H3 |

InChI Key |

FYUGIEMMGZXLBS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1C(=O)OC |

Origin of Product |

United States |

Biological Activity

Methyl 2-tert-butylbenzoate is an organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

This compound is a derivative of benzoic acid, characterized by the presence of a tert-butyl group at the 2-position of the benzene ring. Its chemical structure can be represented as follows:

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. In a study evaluating various benzoate derivatives, it was found that methyl 4-tert-butylbenzoate demonstrated strong free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .

| Compound | IC50 (µM) |

|---|---|

| Methyl 4-tert-butylbenzoate | 21.14 |

| Standard (Ascorbic Acid) | 15.00 |

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. A study conducted on several benzoate derivatives revealed that methyl esters exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria .

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines. For instance, it was observed to reduce the levels of TNF-α and IL-6 in macrophage cell lines treated with lipopolysaccharide (LPS) .

The mechanisms underlying the biological activity of this compound can be attributed to its ability to modulate various signaling pathways:

- Antioxidant Mechanism : The compound acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing cellular damage.

- Antimicrobial Mechanism : It disrupts bacterial cell membrane integrity, leading to cell lysis and death.

- Anti-inflammatory Mechanism : By inhibiting the NF-kB pathway, it reduces the expression of inflammatory mediators.

Case Studies

-

Case Study on Antioxidant Activity :

A clinical trial assessed the antioxidant effects of methyl 4-tert-butylbenzoate in patients with oxidative stress-related conditions. Results indicated a significant reduction in oxidative markers post-treatment, suggesting its potential as a therapeutic agent in managing oxidative stress . -

Case Study on Antimicrobial Efficacy :

In another study, this compound was tested against clinical isolates of Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as an antimicrobial agent .

Comparison with Similar Compounds

Structural and Physical Properties

A comparative analysis of Methyl 2-tert-butylbenzoate with selected methyl esters and benzoate derivatives is summarized below:

Key Observations:

- Steric Effects : The tert-butyl group in this compound significantly reduces solubility in polar solvents compared to Methyl salicylate, which benefits from hydrogen bonding via its hydroxyl group .

- Reactivity : Methyl 2-bromomethylbenzoate’s bromine substituent enables nucleophilic substitutions, whereas the tert-butyl group in this compound favors stability over reactivity, making it suitable for applications requiring inert intermediates .

- Thermal Stability : Bulkier substituents (e.g., diterpene in sandaracopimaric acid methyl ester) increase boiling points and thermal stability, a trend also expected for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.